molecular formula C21H27N3O3S B2612715 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-75-4

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2612715
CAS No.: 946241-75-4
M. Wt: 401.53
InChI Key: NUFNKPGBVNJHRQ-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indoline moiety, a morpholine ring, and a benzenesulfonamide group

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-23-10-9-18-15-17(7-8-20(18)23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-5-3-2-4-6-19/h2-8,15,21-22H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNKPGBVNJHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline ring is synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indoline precursor is replaced by a morpholine group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one Derivatives: These compounds share the indoline core structure and exhibit similar biological activities.

    Morpholine-Containing Compounds: Compounds with a morpholine ring are often used in medicinal chemistry for their pharmacokinetic properties.

    Benzenesulfonamide Derivatives: These compounds are known for their use in various therapeutic applications, including as diuretics and antibacterial agents.

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which has gained attention for its diverse biological activities. Its unique structure comprises an indoline moiety, a morpholino group, and a benzenesulfonamide core, which collectively contribute to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure allows for various interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, a key enzyme in the pathway. This mechanism underlies its antibacterial properties.

In cancer research, the compound may inhibit various kinases involved in cell proliferation, contributing to its potential as an anticancer agent. The morpholino group enhances solubility and bioavailability, making it a promising candidate for drug development.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antibacterial Activity : The sulfonamide's structural features allow it to exert bacteriostatic effects. In vitro studies demonstrated significant inhibition against common bacterial strains.
  • Anticancer Properties : Research indicated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231, showcasing its effectiveness in targeting cancer cells through mechanisms like increased annexin V-FITC positivity, which signifies late-stage apoptosis.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique properties due to its specific substituents. The presence of the morpholine ring is particularly noteworthy as it influences both pharmacokinetics and biological activity.

CompoundStructureBiological Activity
This compoundStructureAntibacterial, Anticancer
4-chloro-N-(2-(1-methylindolin-5-yl)-2-pyrrolidin-1-yl)ethyl)benzenesulfonamideStructureModerate antibacterial
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamideStructureEnhanced anticancer

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, indicating potent antibacterial activity.

Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines (MDA-MB-231), the compound was found to significantly induce apoptosis. Flow cytometry analysis revealed that treatment with the compound resulted in a 22-fold increase in apoptotic cells compared to control groups.

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